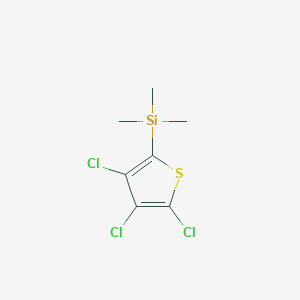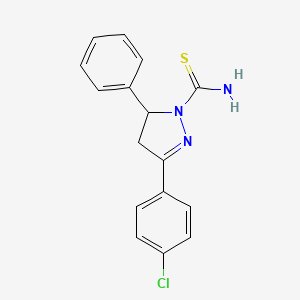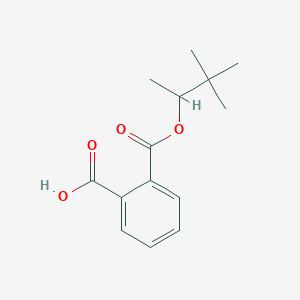
(+)-Mono-(1,2,2-trimethylpropyl) phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Mono-(1,2,2-trimethylpropyl) phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is characterized by the presence of a phthalate group attached to a 1,2,2-trimethylpropyl moiety. Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Mono-(1,2,2-trimethylpropyl) phthalate typically involves the esterification of phthalic anhydride with 1,2,2-trimethylpropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic anhydride+1,2,2-trimethylpropyl alcoholacid catalyst(+)-Mono-(1,2,2-trimethylpropyl) phthalate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality phthalate esters.
化学反応の分析
Types of Reactions
(+)-Mono-(1,2,2-trimethylpropyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and 1,2,2-trimethylpropyl alcohol.
Transesterification: The ester group can be exchanged with another alcohol in the presence of a catalyst, forming a different phthalate ester.
Oxidation: The compound can be oxidized under specific conditions to form phthalic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Phthalic acid and 1,2,2-trimethylpropyl alcohol.
Transesterification: Different phthalate esters.
Oxidation: Phthalic acid derivatives.
科学的研究の応用
(+)-Mono-(1,2,2-trimethylpropyl) phthalate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
作用機序
The mechanism of action of (+)-Mono-(1,2,2-trimethylpropyl) phthalate involves its interaction with biological molecules, particularly enzymes and receptors. It is known to modulate the activity of certain enzymes involved in lipid metabolism and can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. The molecular targets and pathways involved include:
Enzymes: Lipases and esterases that hydrolyze the ester bond.
Receptors: Hormone receptors such as estrogen receptors, which can be affected by the compound’s structural similarity to natural hormones.
類似化合物との比較
(+)-Mono-(1,2,2-trimethylpropyl) phthalate can be compared with other phthalate esters, such as:
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Di(2-ethylhexyl) phthalate (DEHP)
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which influences its physical and chemical properties, as well as its biological activity. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, toxicity, and environmental persistence.
Similar Compounds
- Diethyl phthalate (DEP) : Used as a plasticizer and in personal care products.
- Dibutyl phthalate (DBP) : Commonly used in adhesives and coatings.
- Di(2-ethylhexyl) phthalate (DEHP) : Widely used in medical devices and flexible PVC products.
特性
CAS番号 |
84489-36-1 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
2-(3,3-dimethylbutan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C14H18O4/c1-9(14(2,3)4)18-13(17)11-8-6-5-7-10(11)12(15)16/h5-9H,1-4H3,(H,15,16) |
InChIキー |
XDYJXSYQEHXZHY-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)C)OC(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


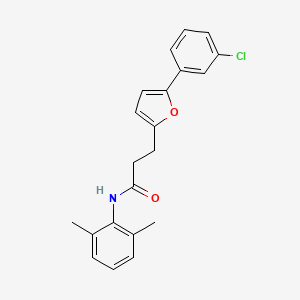
![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
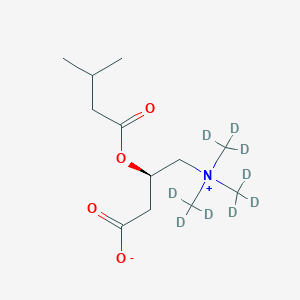
![7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11941262.png)
